REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:5]([C:13]([F:16])([F:15])[F:14])[CH:4]=1.[Li]CCCC.[C:22](=[O:24])=[O:23]>CCOCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:13]([F:14])([F:15])[F:16])[CH:6]=[C:7]([C:9]([F:10])([F:11])[F:12])[C:8]=1[C:22]([OH:24])=[O:23]
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Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at room temperature for 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
was completely consumed
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Type
|
CUSTOM
|
Details
|
The reaction was quenched with H2O (3 mL) and organic layer
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Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×5 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C(=CC(=C1)C(F)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |